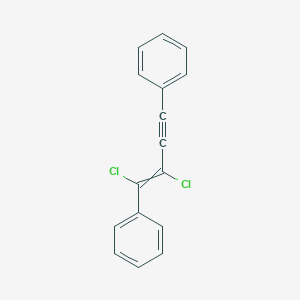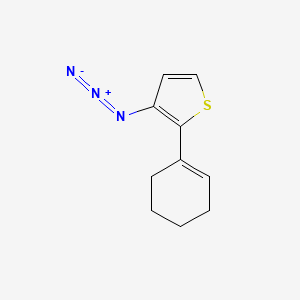
3-Azido-2-(cyclohex-1-en-1-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-(cyclohex-1-en-1-yl)thiophene is an organic compound that features a thiophene ring substituted with an azido group and a cyclohexenyl group. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals due to their unique electronic properties and reactivity.
Méthodes De Préparation
The synthesis of 3-Azido-2-(cyclohex-1-en-1-yl)thiophene typically involves the azidation of a suitable thiophene precursor. One common method is the reaction of 2-(cyclohex-1-en-1-yl)thiophene with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
3-Azido-2-(cyclohex-1-en-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkynes.
Applications De Recherche Scientifique
3-Azido-2-(cyclohex-1-en-1-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Mécanisme D'action
The mechanism of action of 3-Azido-2-(cyclohex-1-en-1-yl)thiophene involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in various applications, including bioconjugation and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Azido-2-(cyclohex-1-en-1-yl)thiophene include other azido-substituted thiophenes and cyclohexenyl derivatives. For example:
2-Azido-3-(cyclohex-1-en-1-yl)thiophene: Similar structure but with the azido group at a different position on the thiophene ring.
3-Azido-2-(cyclohex-1-en-1-yl)pyrrole: A pyrrole analogue with similar reactivity.
3-Azido-2-(cyclohex-1-en-1-yl)furan: A furan analogue with similar electronic properties. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Propriétés
Numéro CAS |
88537-36-4 |
|---|---|
Formule moléculaire |
C10H11N3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
3-azido-2-(cyclohexen-1-yl)thiophene |
InChI |
InChI=1S/C10H11N3S/c11-13-12-9-6-7-14-10(9)8-4-2-1-3-5-8/h4,6-7H,1-3,5H2 |
Clé InChI |
AJGVYLRFBZPTMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=C(C=CS2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
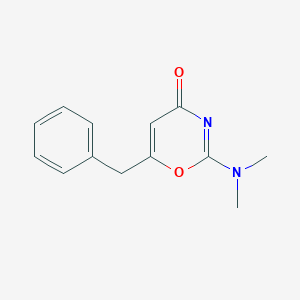
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
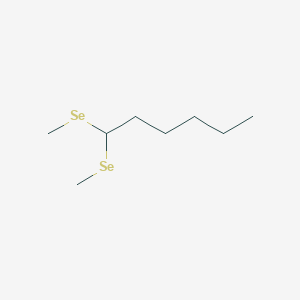
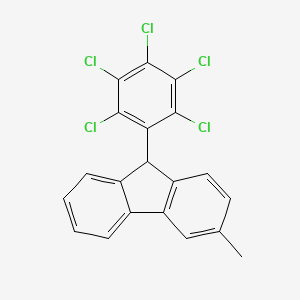
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
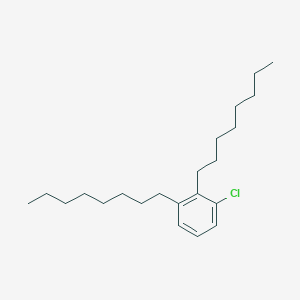
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
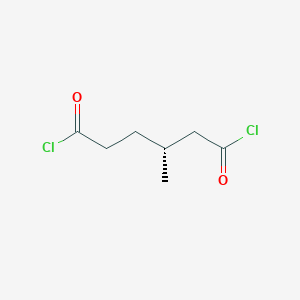
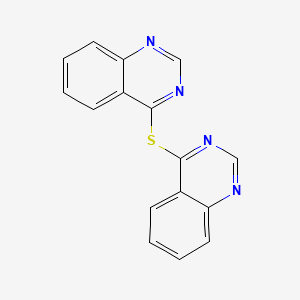
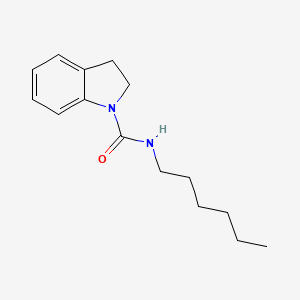
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
